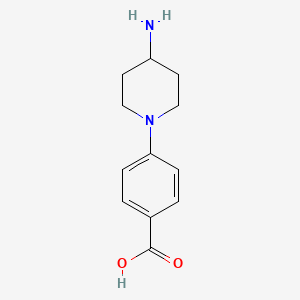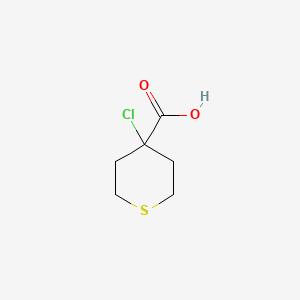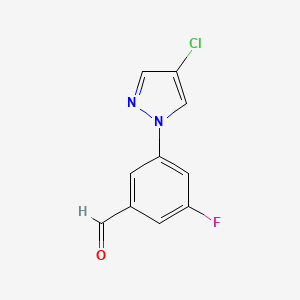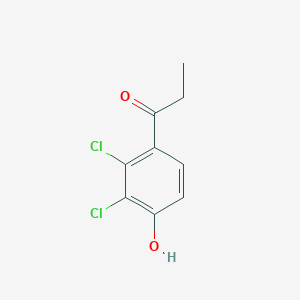
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a propanone group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one typically involves a Friedel-Crafts acylation reaction. The general procedure includes the reaction of 2,3-dichlorophenol with propionyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst in carbon disulfide (CS2) solvent . The reaction mixture is refluxed, and the product is purified through flash column chromatography.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.
Industry: It is employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(2,3-Dichloro-4-hydroxyphenyl)propan-1-one can be compared with similar compounds like:
1-(4-Hydroxyphenyl)propan-1-one: This compound lacks the chlorine atoms, resulting in different reactivity and applications.
1-(3,4-Dihydroxyphenyl)propan-2-one: The presence of an additional hydroxyl group and a different position of the carbonyl group alters its chemical properties and uses.
特性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
1-(2,3-dichloro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,13H,2H2,1H3 |
InChIキー |
RMXOJYNNVIQETD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=C(C=C1)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




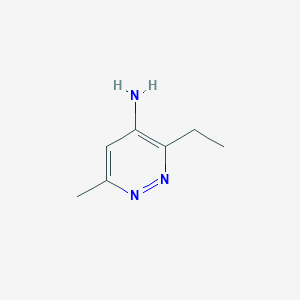
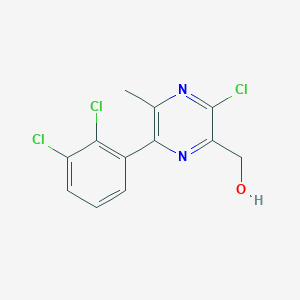
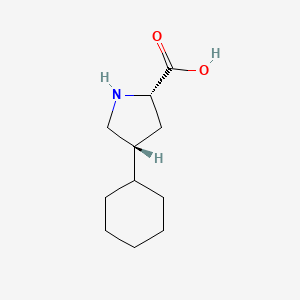
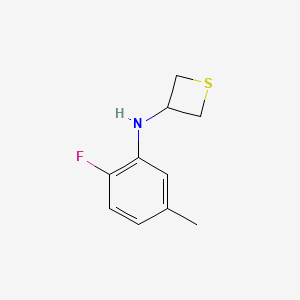
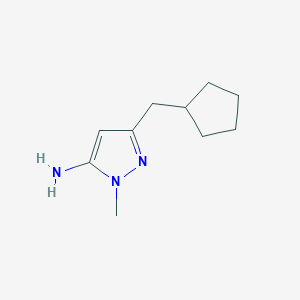


![(Pyridin-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13320525.png)
